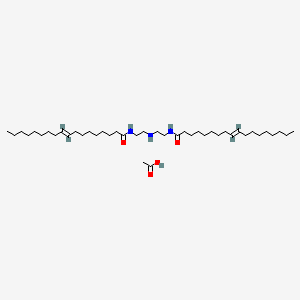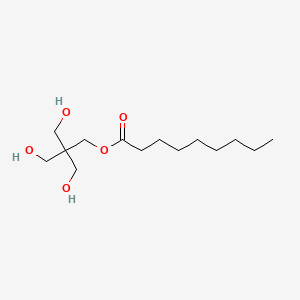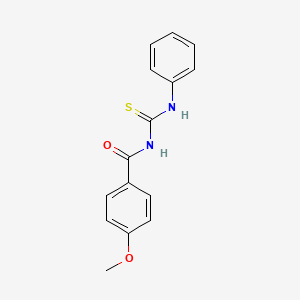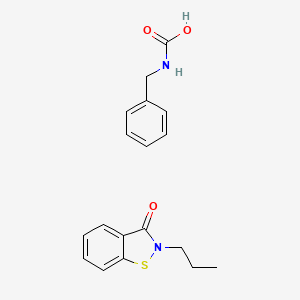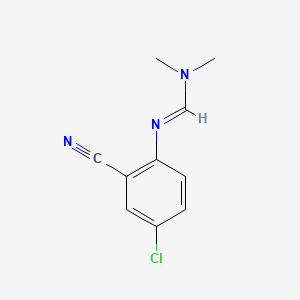
N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine is an organic compound characterized by the presence of a chloro and cyano group attached to a phenyl ring, along with a dimethylformamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine typically involves the reaction of 4-chloro-2-cyanophenylboronic acid with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like sodium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-cyanophenylboronic acid
- N-(4-Chloro-2-cyanophenyl)acetamide
- 2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid
Uniqueness
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications .
Properties
CAS No. |
39263-33-7 |
|---|---|
Molecular Formula |
C10H10ClN3 |
Molecular Weight |
207.66 g/mol |
IUPAC Name |
N'-(4-chloro-2-cyanophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H10ClN3/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 |
InChI Key |
MHRWOIFPYHVBPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



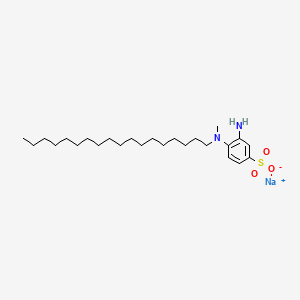
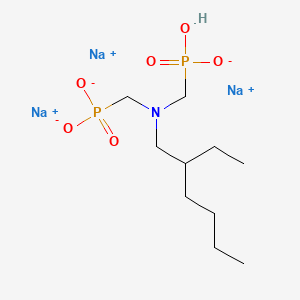
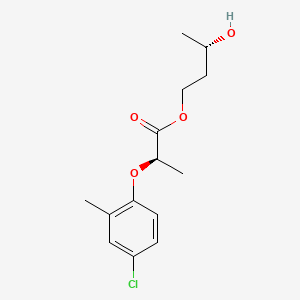
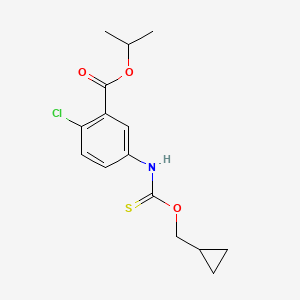

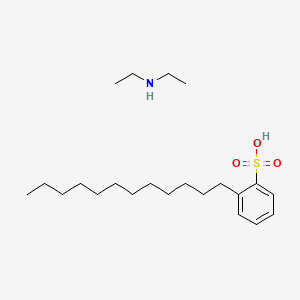
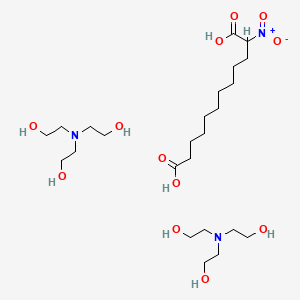

![N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12683852.png)
